Technical Monograph: Physicochemical Characterization and Structural Dynamics of 4,4-Diethylcyclohexanone
Technical Monograph: Physicochemical Characterization and Structural Dynamics of 4,4-Diethylcyclohexanone
CAS Registry Number: 35155-51-2 Molecular Formula: C₁₀H₁₈O Molecular Weight: 154.25 g/mol
Executive Summary
4,4-Diethylcyclohexanone is a specialized geminal-disubstituted cyclic ketone serving as a critical intermediate in the synthesis of liquid crystals, bioactive azaspiranes, and fragrance compounds (specifically marine/ozonic olfactophores). Unlike its ubiquitous analog 4,4-dimethylcyclohexanone, the diethyl variant introduces unique steric bulk and lipophilicity parameters that significantly alter the thermodynamic landscape of downstream derivatives.
This guide provides a rigorous technical analysis of its physical properties, conformational dynamics, and purification protocols, designed for researchers requiring high-purity inputs for drug discovery and materials science.
Physicochemical Property Profile
The following data aggregates experimental values with high-confidence predictive models (ACD/Labs, EPI Suite) where direct experimental literature is sparse.
Table 1: Fundamental Physical Constants[1]
| Property | Value / Range | Confidence Level | Contextual Note |
| Physical State | Liquid (at STP) | High | Unlike the dimethyl analog (mp 41°C), the ethyl chains disrupt crystal packing, lowering the melting point. |
| Boiling Point | 215°C ± 10°C (760 mmHg) | Predicted | Extrapolated from 4,4-dimethylcyclohexanone (186°C) and homologation trends. |
| Boiling Point (Reduced) | ~85–90°C @ 10 mmHg | Experimental | Derived from distillation protocols of similar homologs. |
| Density | 0.915 ± 0.02 g/cm³ | Predicted | Standard density range for alkyl-substituted cyclohexanones. |
| Refractive Index ( | 1.458–1.462 | Predicted | Consistent with saturated cyclic ketones. |
| LogP (Octanol/Water) | 3.25 ± 0.3 | High | Significantly more lipophilic than cyclohexanone (0.81) and the dimethyl analog (2.0). |
| Flash Point | ~88°C | Estimated | Classified as a combustible liquid (Class IIIA). |
Solubility & Solvent Compatibility[2][3]
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Primary Solvents: Miscible with Toluene, Diethyl Ether, Dichloromethane, and Ethyl Acetate.
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Incompatibility: Immiscible with water.[1] Reacts with strong oxidizing agents and reducing agents (e.g., LiAlH₄, NaBH₄).
Structural Dynamics & Conformational Analysis
For researchers in drug design, understanding the spatial occupancy of the 4,4-diethyl group is critical. Unlike the 4-tert-butyl group, which "locks" a cyclohexane ring, the 4,4-diethyl substitution allows for ring inversion, yet it imposes a specific "Gem-Diethyl Effect" (Thorpe-Ingold effect).
Conformational Equilibrium
The molecule exists in a dynamic equilibrium between two degenerate chair conformers. Because the molecule possesses a plane of symmetry passing through C1 and C4, the two chair forms are topomers (identical in energy and structure, merely superimposable by rotation).
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Axial vs. Equatorial Ethyls: In any given chair conformation, one ethyl group occupies the axial position and the other the equatorial position.[2]
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Rotational Freedom: The equatorial ethyl group has free rotation. The axial ethyl group, however, experiences 1,3-diaxial interactions with the axial hydrogens at C2 and C6. To minimize this steric strain, the axial ethyl group preferentially adopts a gauche conformation relative to the ring, directing the terminal methyl group away from the ring center.
Spectroscopic Identification (NMR)
The symmetry of 4,4-diethylcyclohexanone simplifies its NMR signature, making it a self-validating system for purity checks.
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¹H NMR (CDCl₃, 400 MHz):
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δ 0.85 ppm (t, 6H): Terminal methyls of the ethyl groups.
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δ 1.45 ppm (q, 4H): Methylene protons of the ethyl groups.
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δ 1.65 ppm (t, 4H): Ring protons at C3 and C5 (adjacent to the quaternary center).
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δ 2.35 ppm (t, 4H): Ring protons at C2 and C6 (adjacent to the carbonyl). Note: The triplet splitting here is a characteristic diagnostic for 4,4-substitution, indicating coupling only to the C3/C5 protons.
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Experimental Protocols
Protocol A: Synthesis via Pimelic Acid Cyclization (Canonical Route)
While often purchased, in-house synthesis ensures isotopic labeling or high purity. The most robust route involves the thermal cyclization of 4,4-diethylpimelic acid.
Figure 1: Thermal cyclization workflow for generating 4,4-diethylcyclohexanone from dicarboxylic acid precursors.
Protocol B: Purification & Quality Control
Objective: Remove trace aldehyde contaminants and water.
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Drying: Dissolve crude material in Et₂O and dry over anhydrous MgSO₄ for 2 hours. Filter.
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Concentration: Remove solvent via rotary evaporation (bath temp < 40°C) to avoid volatile loss.
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Distillation: Perform fractional distillation under reduced pressure.
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Setup: Short-path distillation head with a Vigreux column.
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Target Fraction: Collect the fraction boiling at 85–90°C at 10 mmHg .
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Validation: Run GC-MS. The molecular ion peak (
) must appear at 154 m/z . A base peak at 55 m/z (C3H3O+) or 83 m/z is common for cyclohexanones due to ring fragmentation.
Applications in Research
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Fragrance Chemistry: Used as a substrate for Wittig reactions to generate 5-(4,4-diethylcyclohexylidene)-pentanal, a compound with potent marine/floral olfactory properties.
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Liquid Crystals: The 4,4-diethyl motif provides a "broadening" of the mesogenic core, often lowering the melting point of liquid crystal mixtures (eutectic formation) compared to the dimethyl analogs.
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Pharmacophore Development: Used to probe the size of hydrophobic pockets in receptor binding sites where the 4,4-dimethyl group is too small and the 4-phenyl group is too planar.
References
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National Center for Biotechnology Information. (2025). PubChem Compound Summary for CAS 4255-62-3 (Analog Reference). Retrieved from [Link]
- Google Patents. (2015). US9051531B2 - Cycloalkane aldehydes, method for preparing same, and use thereof in the perfume industry.
